molecular formula C17H11N3O B5536577 4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5536577
M. Wt: 273.29 g/mol
InChI Key: WJJGFVRABIHWDN-UHFFFAOYSA-N
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Description

4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a naphthyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-naphthylhydrazine with pyridine-3-carboxylic acid in the presence of a dehydrating agent to form the oxadiazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the naphthyl and oxadiazole moieties, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance.

Properties

IUPAC Name

5-naphthalen-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c1-2-4-14-11-15(6-5-12(14)3-1)17-19-16(20-21-17)13-7-9-18-10-8-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGFVRABIHWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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